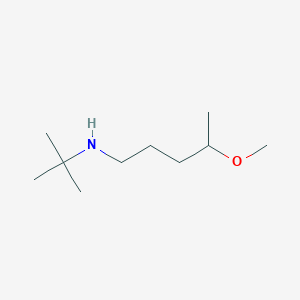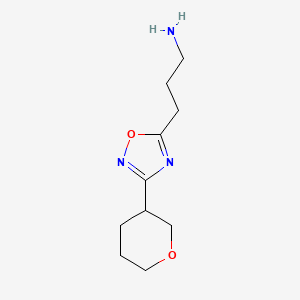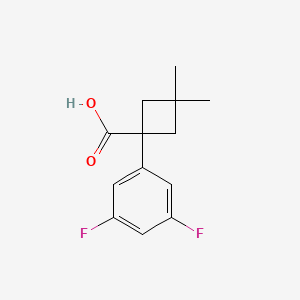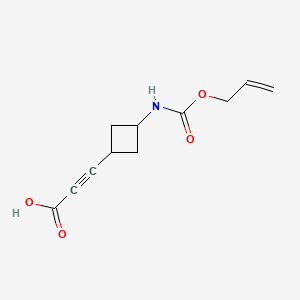
rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the alkyne group, and the attachment of the prop-2-en-1-yloxycarbonyl group. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Alkyne Group Introduction: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Attachment of Prop-2-en-1-yloxycarbonyl Group: This step may involve esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the alkyne or cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules. The cyclobutyl ring and prop-2-en-1-yloxycarbonyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
Phenylboronic Pinacol Esters: These compounds are used in organic synthesis and drug design but are less stable in water.
Uniqueness
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is unique due to its combination of a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group. This structure provides a versatile platform for various chemical reactions and biological applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
3-[3-(prop-2-enoxycarbonylamino)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-5-16-11(15)12-9-6-8(7-9)3-4-10(13)14/h2,8-9H,1,5-7H2,(H,12,15)(H,13,14) |
Clave InChI |
IALHZADMTRIMHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1CC(C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
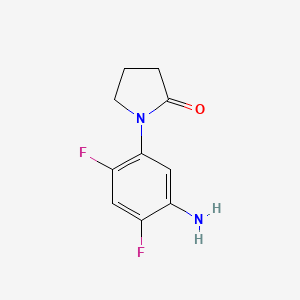



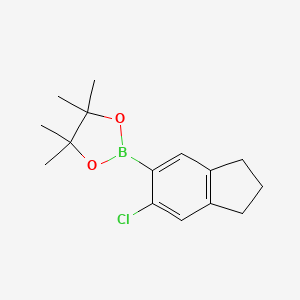

![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
